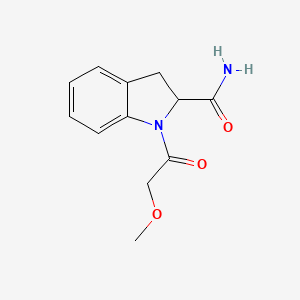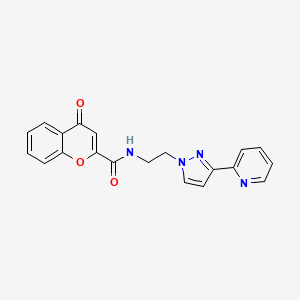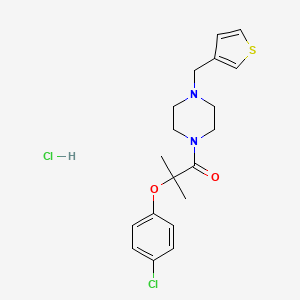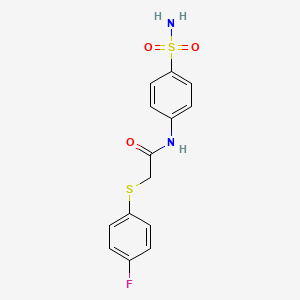
(Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide, also known as FLIM, is a chemical compound that has gained significant interest in the scientific community due to its potential for use in various biomedical applications.
Mécanisme D'action
The mechanism of action of (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a key role in the process of programmed cell death. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the activity of NF-κB, and reduce the production of reactive oxygen species (ROS). This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide is its potential use in cancer therapy. However, there are also some limitations to its use in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the synthesis of this compound is complex and requires multiple chemical reactions, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for (Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide research. One potential direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another potential direction is to explore its use in the treatment of inflammatory diseases. Additionally, studies could be conducted to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential for use in various biomedical applications. Its ability to induce apoptosis in cancer cells and its anti-inflammatory and antioxidant properties make it a potential candidate for cancer therapy and the treatment of inflammatory diseases. While there are some limitations to its use in lab experiments, further research could lead to new discoveries and applications for this compound.
Méthodes De Synthèse
(Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide is synthesized through a multi-step process involving various chemical reactions. The synthesis starts with the condensation of 4-fluoroaniline and salicylaldehyde to form a Schiff base, which is then reacted with ethyl acetoacetate to form a chromene derivative. The final step involves the reaction of the chromene derivative with an amine to form this compound.
Applications De Recherche Scientifique
(Z)-2-((4-fluorophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide has been extensively studied for its potential use in various biomedical applications. One of the most promising applications of this compound is in cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)imino-7-methoxy-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c1-28-19-12-7-15-13-20(22(27)25-17-5-3-2-4-6-17)23(29-21(15)14-19)26-18-10-8-16(24)9-11-18/h2-14H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEGDFIORAHVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)F)O2)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2834407.png)
![3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid](/img/structure/B2834408.png)

![2-[3-(4-Methoxyphenyl)prop-2-enylidene]propanedinitrile](/img/structure/B2834411.png)

![2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2834414.png)




![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2834424.png)
![4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2834426.png)
![7-Fluoro-2-methyl-3-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2834427.png)
![3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2834429.png)